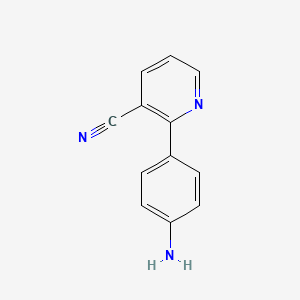

2-(4-Aminophenyl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-(4-aminophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-8-10-2-1-7-15-12(10)9-3-5-11(14)6-4-9/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJPEVWWWXBZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718586 | |

| Record name | 2-(4-Aminophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-64-9 | |

| Record name | 3-Pyridinecarbonitrile, 2-(4-aminophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)pyridine-3-carbonitrile typically involves the reaction of 4-aminobenzonitrile with 3-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Primary amines derived from the reduction of the cyano group.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Aminophenyl)pyridine-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., -NH₂ in the target compound) improve solubility but may reduce metabolic stability.

- Halogen substituents (e.g., Cl in ) increase lipophilicity and binding affinity to hydrophobic targets.

Physicochemical Properties

A comparison of key physicochemical parameters is summarized below:

Insights :

- The amino group in the target compound enhances aqueous solubility compared to halogenated analogs.

- Higher LogP values in chlorinated/methoxylated derivatives () correlate with increased membrane permeability.

Antimicrobial Activity ()

| Compound Series (Q1–Q14) | Substituents (R, R1, R2) | Zone of Inhibition (mm) Against S. aureus |

|---|---|---|

| Q2 | R=Cl, R1=CH₃, R2=OCH₃ | 18.5 ± 0.7 |

| Q7 | R=NO₂, R1=H, R2=Br | 22.1 ± 0.9 |

- Nitro and bromo substituents enhance Gram-positive bacterial inhibition.

Antitumor Potential ()

Benzothiazole analogs (e.g., 2-(4-aminophenyl)benzothiazole) show IC₅₀ values <1 µM against breast cancer cell lines, suggesting that pyridine-carbonitrile derivatives may similarly target kinase pathways.

Biological Activity

2-(4-Aminophenyl)pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N4. Its structure features a pyridine ring substituted with an amino group and a carbonitrile group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been studied for its potential as an anticancer agent, with mechanisms that may involve:

- Inhibition of Cancer Cell Proliferation : It has been shown to inhibit the growth of several cancer cell lines by inducing apoptosis.

- Modulation of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound, focusing on its cytotoxic effects and mechanism of action.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on HeLa and MCF-7 cell lines. The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through caspase activation.

- Antimicrobial Properties : In another study, the compound exhibited antimicrobial activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections. The observed IC50 value was comparable to standard antibiotics, indicating promising efficacy.

- Enzyme Inhibition : Research on enzyme interactions revealed that this compound acts as a potent inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells. This inhibition can lead to DNA damage and subsequent cell death.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics and moderate metabolic stability. Further studies are necessary to fully characterize its pharmacokinetic profile.

Q & A

Q. How to interpret torsional angle variations in XRD structures of related compounds?

- Approach : Compare angles (e.g., C6—C7—C8—C9 = 179.6°) across analogs to identify conformational flexibility. Use Mercury software to visualize molecular packing and intermolecular interactions (e.g., π-π stacking) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.